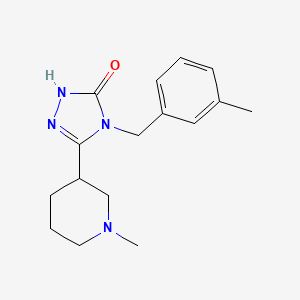![molecular formula C24H29N3O B3810954 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3810954.png)
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane
描述
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane, also known as JP-1302, is a novel compound that has been studied for its potential therapeutic effects in various diseases.
作用机制
The mechanism of action of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival. 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cellular processes.
Biochemical and Physiological Effects
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and angiogenesis, the reduction of amyloid-beta plaque formation, the protection of dopaminergic neurons from oxidative stress, and the improvement of cognitive and motor function.
实验室实验的优点和局限性
One advantage of using 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane in lab experiments is its ability to selectively target specific signaling pathways, which can help to identify potential therapeutic targets for various diseases. However, one limitation is the lack of information on the pharmacokinetics and toxicity of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane, which may limit its clinical application.
未来方向
There are several future directions for the study of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane, including the identification of its pharmacokinetics and toxicity, the optimization of its synthesis method, the development of more potent analogs, and the evaluation of its therapeutic potential in other diseases. Additionally, the combination of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
科学研究应用
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been studied for its ability to reduce amyloid-beta plaque formation and improve cognitive function. In Parkinson's disease, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
(E)-1-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c28-23(10-9-22-8-4-14-25-18-22)27-17-13-24(20-27)12-5-15-26(19-24)16-11-21-6-2-1-3-7-21/h1-4,6-10,14,18H,5,11-13,15-17,19-20H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNWCIGVKMCQAG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C=CC3=CN=CC=C3)CN(C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(C2)C(=O)/C=C/C3=CN=CC=C3)CN(C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({5-[1-(2-methylphenyl)-1H-pyrazol-4-yl]-4-phenyl-1H-imidazol-1-yl}methyl)-1H-1,2,4-triazole](/img/structure/B3810875.png)
![N-butyl-2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B3810880.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzamide](/img/structure/B3810890.png)
![6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3810895.png)
![N-[1-(4-pyrimidinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810899.png)
![ethyl 4-{[1-(1-methyl-1H-imidazol-2-yl)butyl]amino}piperidine-1-carboxylate](/img/structure/B3810903.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3810919.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B3810923.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B3810934.png)
![3-(1,3-thiazol-2-yl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3810938.png)
![6-(4-ethylphenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810939.png)

![{8-methyl-2-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-3-yl}methanol](/img/structure/B3810966.png)
![6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine](/img/structure/B3810967.png)